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Compound of Interest

Compound Name: 2-Iodophenyl acetate

Cat. No.: B1329851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 2-Iodophenyl acetate, a valuable intermediate in organic synthesis. This document details

the chemical properties, a standard laboratory-scale synthesis protocol, and a thorough

analysis of its spectroscopic and physical characteristics.

Chemical Properties and Structure
2-Iodophenyl acetate is an aromatic ester with the chemical formula C₈H₇IO₂. It possesses a

molecular weight of 262.04 g/mol . The structure consists of an acetate group attached to a

phenyl ring, which is substituted with an iodine atom at the ortho position.

Table 1: Physicochemical Properties of 2-Iodophenyl Acetate and Starting Material
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Property
2-Iodophenyl Acetate
(Product)

2-Iodophenol (Starting
Material)

CAS Number 32865-61-5[1] 533-58-4

Molecular Formula C₈H₇IO₂[1] C₆H₅IO

Molecular Weight 262.04 g/mol [1] 220.01 g/mol

Appearance Solid[1]
Colorless needle-like crystals

or pale yellow low melting solid

Melting Point
Not available in searched

sources.
37-40 °C

Boiling Point
Not available in searched

sources.
186-187 °C at 160 mmHg

Density
Not available in searched

sources.
1.947 g/mL at 25 °C

Solubility
Not available in searched

sources.

Slightly soluble in water, easily

soluble in ethanol and ether

Synthesis of 2-Iodophenyl Acetate
The synthesis of 2-Iodophenyl acetate is typically achieved through the acetylation of 2-

iodophenol. A common and effective method involves the use of acetic anhydride in the

presence of pyridine, which acts as both a solvent and a catalyst.

Reaction Scheme
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Caption: Reaction scheme for the synthesis of 2-Iodophenyl Acetate.

Experimental Protocol
This protocol is a standard procedure for the O-acetylation of phenols using acetic anhydride

and pyridine.[1]

Materials:

2-Iodophenol

Acetic Anhydride (Ac₂O)

Dry Pyridine

Dry Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
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1 M Hydrochloric Acid (HCl)

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

TLC plates

Silica gel for column chromatography

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Chromatography column

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2-iodophenol (1.0 equivalent) in dry

pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen).

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled

solution, add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise.

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting

material (2-iodophenol) is completely consumed.
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Quenching: Once the reaction is complete, quench any excess acetic anhydride by adding a

small amount of dry methanol.

Work-up:

Co-evaporate the reaction mixture with toluene to remove the majority of the pyridine.

Dilute the residue with dichloromethane or ethyl acetate.

Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl,

water, saturated aqueous NaHCO₃, and brine.[1]

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter

the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain the crude product.

Purification: Purify the crude 2-Iodophenyl acetate by silica gel column chromatography to

yield the pure product.[1]

Synthesis Workflow Diagram
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Caption: Experimental workflow for the synthesis of 2-Iodophenyl Acetate.
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Characterization of 2-Iodophenyl Acetate
A complete characterization of the synthesized 2-Iodophenyl acetate is crucial to confirm its

identity and purity. This involves a combination of spectroscopic techniques. While a complete,

publicly available dataset for 2-Iodophenyl acetate is not readily found in the searched

literature, the following sections describe the expected spectral features based on its chemical

structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic

protons and the methyl protons of the acetate group. The aromatic protons will appear as a

complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The methyl protons will

appear as a sharp singlet in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the

carbonyl carbon of the ester, and the methyl carbon of the acetate group. The aromatic carbons

will resonate in the δ 120-150 ppm range, with the carbon attached to the iodine atom

appearing at a lower field. The carbonyl carbon will be observed further downfield (around δ

170 ppm), and the methyl carbon will be in the upfield region (around δ 20-25 ppm).

Table 2: Predicted NMR Data for 2-Iodophenyl Acetate

Nucleus
Predicted Chemical Shift
(δ, ppm)

Multiplicity

¹H ~7.0 - 8.0 Multiplet

¹H ~2.0 - 2.5 Singlet

¹³C ~120 - 150 Multiple signals

¹³C ~170 Singlet

¹³C ~20 - 25 Singlet

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Iodophenyl acetate will exhibit characteristic absorption bands for the

functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for 2-Iodophenyl Acetate

Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Ester carbonyl stretch) ~1760 - 1740 Strong

C-O (Ester stretch) ~1250 - 1100 Strong

C-H (Aromatic stretch) ~3100 - 3000 Medium

C=C (Aromatic ring stretch) ~1600 and ~1475 Medium

C-I (Aryl iodide stretch) ~600 - 500 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 2-Iodophenyl acetate, the molecular ion peak [M]⁺ would be observed at

m/z = 262.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Iodophenyl Acetate

m/z Fragment Ion Description

262 [C₈H₇IO₂]⁺ Molecular Ion (M⁺)

220 [C₆H₅IO]⁺
Loss of ketene (CH₂=C=O)

from the molecular ion

127 [I]⁺ Iodine cation

43 [CH₃CO]⁺
Acetyl cation (often the base

peak)

Safety Information
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2-Iodophenol (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled.

Causes skin and serious eye irritation. May cause respiratory irritation.

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes

severe skin burns and eye damage.

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer.

It is imperative to handle all chemicals in a well-ventilated fume hood and to wear appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion
This technical guide has outlined a standard and reliable method for the synthesis of 2-
Iodophenyl acetate from 2-iodophenol. The provided experimental protocol, along with the

expected characterization data, serves as a valuable resource for researchers and

professionals in the fields of chemical synthesis and drug development. The successful

synthesis and purification of 2-Iodophenyl acetate will provide a key building block for the

construction of more complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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